molecular formula C8H5FN2O2S B1432107 Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1440427-98-4

Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate

Cat. No. B1432107
CAS RN: 1440427-98-4
M. Wt: 212.2 g/mol
InChI Key: UQICKCQYIFYWCP-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1440427-98-4 . It has a molecular weight of 212.2 . The IUPAC name for this compound is methyl 5-fluorothiazolo [5,4-b]pyridine-2-carboxylate .


Synthesis Analysis

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized . These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FN2O2S/c1-13-8 (12)7-10-4-2-3-5 (9)11-6 (4)14-7/h2-3H,1H3 .


Chemical Reactions Analysis

These N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Novel Derivatives

Thiazolo[5,4-b]pyridine compounds are often used as key intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, they can be utilized to create new series of 1,3-thiazole and pyrano[2,3-d]thiazole derivatives .

Organic Electronics

Due to their rigid planar structure and high oxidative stability, thiazolo[5,4-b]pyridine derivatives are promising candidates for applications in organic electronics. They can facilitate efficient intermolecular π–π overlap, which is crucial for electronic devices .

Inhibitors in Medical Research

Some thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against specific enzymes or receptors. For example, they have been identified as strong PI3kα inhibitors, which could have implications in cancer treatment .

Antioxidant Properties

These compounds have been reported to exhibit high antioxidant activities. This property is valuable in the development of drugs that protect cells from oxidative stress .

Antimicrobial Activity

Thiazolo[5,4-b]pyridine derivatives have also been developed for their antimicrobial properties, which could lead to new treatments for bacterial infections .

Agricultural Applications

Some derivatives are explored for their herbicidal activities, offering potential as new agents in controlling weed growth .

Anti-inflammatory Uses

Their anti-inflammatory properties make them candidates for developing new anti-inflammatory medications .

Antifungal and Antitumor Activities

These compounds have been identified with antifungal and antitumor activities, suggesting their use in developing treatments for fungal infections and cancer .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2S/c1-13-8(12)7-10-4-2-3-5(9)11-6(4)14-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQICKCQYIFYWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)N=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
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Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
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